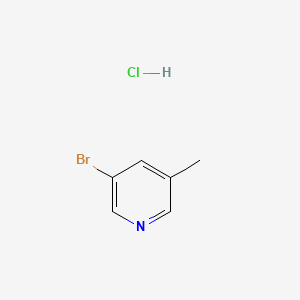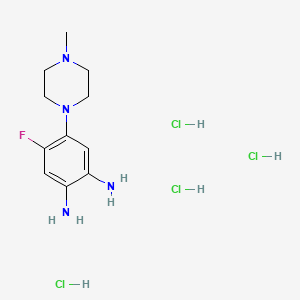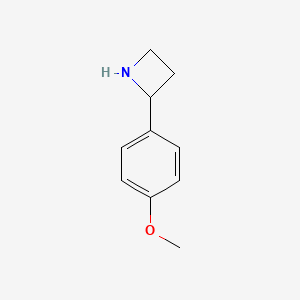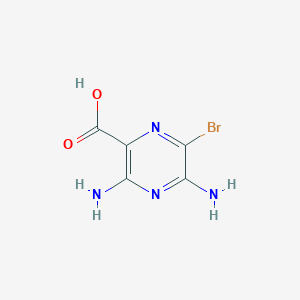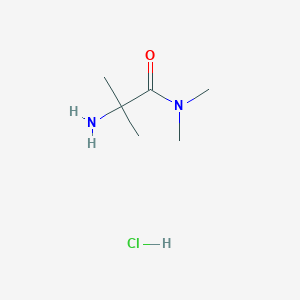![molecular formula C17H27BrClNO B1441127 Chlorhydrate de 3-{2-[2-bromo-4-(tert-butyl)phénoxy]-éthyl}pipéridine CAS No. 1219961-16-6](/img/structure/B1441127.png)
Chlorhydrate de 3-{2-[2-bromo-4-(tert-butyl)phénoxy]-éthyl}pipéridine
Vue d'ensemble
Description
3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride is a synthetic compound of interest in various fields of scientific research
Applications De Recherche Scientifique
3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride finds applications in various research fields:
Chemistry: : Used as a building block in organic synthesis, particularly in the development of novel compounds.
Biology: : Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: : Explored for its potential therapeutic properties, including its effects on neurological pathways.
Industry: : Utilized in the development of new materials and chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride typically involves a multi-step process. One common synthetic route is:
Starting Material: : 2-Bromo-4-(tert-butyl)phenol reacts with ethyl bromoacetate in the presence of a base like sodium hydroxide to yield an ethoxy-ethyl-bromo-phenoxy intermediate.
Nucleophilic Substitution: : The intermediate undergoes a nucleophilic substitution reaction with piperidine to form the desired 3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine compound.
Formation of Hydrochloride Salt: : The free base is then treated with hydrochloric acid to produce the hydrochloride salt form.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimization of reaction conditions to increase yield and purity. Parameters such as temperature, pressure, and the use of catalysts are finely tuned to achieve efficient synthesis. The process also involves large-scale purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: : Typically involves strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: : Can be reduced using agents like lithium aluminum hydride (LiAlH4) to form corresponding alcohols or amines.
Substitution: : The bromo group can be substituted by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic medium.
Reduction: : Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: : Nucleophiles like amines or thiols in the presence of a base.
Major Products
The reactions can yield a range of products, such as:
Alcohols and amines from reduction reactions.
Various substituted derivatives from nucleophilic substitution.
Mécanisme D'action
The mechanism of action of 3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: : Can interact with receptors or enzymes, modulating their activity.
Pathways Involved: : May influence signaling pathways involved in cellular communication, particularly in neurological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-propyl}piperidine hydrochloride
3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-methyl}piperidine hydrochloride
Uniqueness
3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride is unique due to its specific ethyl linkage, which may confer distinct properties in terms of reactivity and biological activity compared to its methyl or propyl counterparts.
Propriétés
IUPAC Name |
3-[2-(2-bromo-4-tert-butylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO.ClH/c1-17(2,3)14-6-7-16(15(18)11-14)20-10-8-13-5-4-9-19-12-13;/h6-7,11,13,19H,4-5,8-10,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZMYOJDNJHKPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCC2CCCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1441047.png)

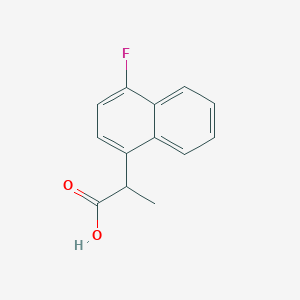
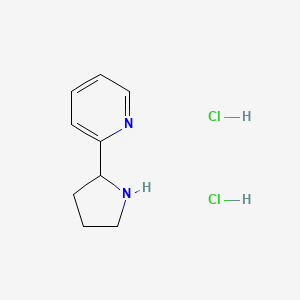

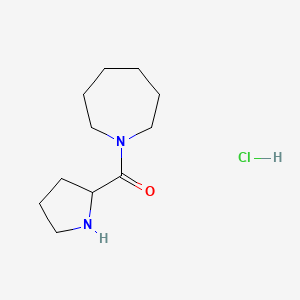
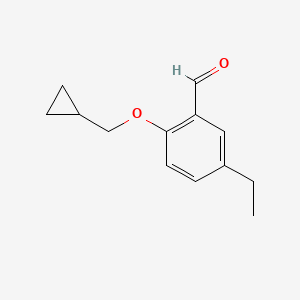
![2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol](/img/structure/B1441058.png)
